p-Chlorophenyl benzylcarbamate
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Overview
Description
p-Chlorophenyl benzylcarbamate: is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a p-chlorophenyl group and a benzyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.
Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Chlorophenyl benzylcarbamate can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or ureas under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates or ureas.
Oxidation Reactions: Products include oxidized carbamates or ureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-Chlorophenyl benzylcarbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is primarily due to the presence of the benzyl and p-chlorophenyl groups, which enhance the electrophilicity of the carbamate carbonyl carbon . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding, leading to its diverse applications in chemistry and biology .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the p-chlorophenyl group.
p-Chlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
Uniqueness:
- The presence of both benzyl and p-chlorophenyl groups in p-Chlorophenyl benzylcarbamate makes it more reactive and versatile compared to its similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
124068-98-0 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(4-chlorophenyl) N-benzylcarbamate |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
BIZHAMPPXXHFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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